molecular formula C11H12N2 B13675348 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- CAS No. 55041-15-1

1H-Imidazole, 4-methyl-2-(4-methylphenyl)-

Cat. No.: B13675348
CAS No.: 55041-15-1
M. Wt: 172.23 g/mol
InChI Key: SLBOPPAMJWJICL-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocycle in Organic Synthesis and Functional Materials

The imidazole nucleus is a versatile building block in organic synthesis, largely due to its unique electronic properties and reactivity. As a five-membered aromatic ring with six π-electrons, it exhibits exceptional stability. nbinno.com This aromaticity, combined with the presence of two nitrogen atoms, allows imidazole to function as both a weak acid and a weak base, rendering it amphoteric. nbinno.com This dual reactivity is crucial for its role as a precursor in the synthesis of more complex heterocyclic systems, such as purines, which are fundamental components of DNA and RNA. nbinno.com

The imidazole ring is a common feature in numerous natural products and synthetic compounds, making its derivatives a subject of extensive investigation. nih.gov In the realm of functional materials, the ability of imidazoles to form stable complexes with metal ions is of paramount importance in coordination chemistry, influencing catalysis and the development of electronic materials. nbinno.com Furthermore, heterocyclic compounds containing the imidazole nucleus are integral to various industrial and biological applications, including electronics, optics, and pharmacology. journalijcar.org

Overview of Advanced Research Trajectories for Aryl-Substituted Imidazoles

Aryl-substituted imidazoles represent a significant class of compounds within the broader family of imidazole derivatives. The introduction of aryl groups onto the imidazole core profoundly influences the molecule's steric and electronic properties, which in turn modulates its reactivity and potential applications. vulcanchem.com Current research is actively exploring the synthesis and functionalization of these compounds to develop novel materials and molecules with tailored properties. nih.govnih.govacs.org

One prominent research trajectory involves the use of aryl-substituted imidazoles as ligands in coordination chemistry and catalysis. The tunable nature of the aryl substituents allows for the fine-tuning of the electronic and steric environment around a metal center, leading to the development of highly efficient and selective catalysts. tandfonline.com Another area of intense investigation is their application in materials science, where their unique photophysical and electronic properties are harnessed for the creation of advanced materials for nonlinear optical applications. journalijcar.org

Specific Academic Context of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- and its Derivatives

Within the diverse landscape of aryl-substituted imidazoles, 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- serves as a specific subject of academic interest. Its structure, featuring a methyl group at the 4-position of the imidazole ring and a tolyl (4-methylphenyl) group at the 2-position, provides a platform for studying the effects of these specific substitutions on the compound's properties and reactivity.

The synthesis of this compound and its derivatives is often achieved through cyclocondensation reactions. vulcanchem.com For instance, a common method involves the reaction of 4-methylbenzaldehyde, methylglyoxal, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like acetic acid. vulcanchem.com The resulting compound can then be further modified to create a library of derivatives for various research applications. One notable application of derivatives of 4-methyl-2-(4-methylphenyl)-1H-imidazole is as curing agents for epoxy resins. vulcanchem.com

The structural and spectroscopic characterization of these compounds is crucial for understanding their chemical behavior. Techniques such as IR and NMR spectroscopy are routinely employed to confirm the molecular structure. vulcanchem.com For example, the IR spectrum of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- would be expected to show characteristic absorption bands for N–H stretching, C=N vibrations, and aromatic C–H bending. vulcanchem.com Similarly, the ¹H NMR spectrum would display distinct signals for the imidazole, methyl, and aromatic protons. vulcanchem.com

The table below summarizes some of the key physicochemical properties of the parent compound, 4-methyl-2-phenyl-1H-imidazole, which is structurally similar to the title compound.

PropertyValue
Melting Point180–183 °C

Data for 4-methyl-2-phenyl-1H-imidazole chemicalbook.com

Further research into 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- and its derivatives continues to contribute to the fundamental understanding of structure-property relationships in aryl-substituted imidazoles and expands their potential applications in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOPPAMJWJICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435964
Record name 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55041-15-1
Record name 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 1h Imidazole, 4 Methyl 2 4 Methylphenyl and Its Derivatives

Multi-Component Reaction (MCR) Approaches to Imidazole (B134444) Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like imidazoles in a single step. The classical Debus-Radziszewski synthesis, which combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), forms the basis for many modern MCRs used to produce substituted imidazoles. wikipedia.orgscribd.comresearchgate.net This approach is valued for its ability to generate molecular diversity quickly. researchgate.net

Catalyst-Mediated MCRs (e.g., ZnO Nanoparticles, Copper Catalysts)

Catalysts play a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of imidazole synthesis.

ZnO Nanoparticles: Zinc oxide nanoparticles (ZnO-NPs) have emerged as an effective, reusable, and mild catalyst for the one-pot, three-component synthesis of 2,4,5-triarylimidazoles. oiccpress.com For instance, the reaction of benzil (B1666583), various aldehydes, and ammonium (B1175870) acetate (B1210297) in the presence of ZnO-nanorods in refluxing water provides excellent yields. oiccpress.com A heterogeneous ZnO/CuI/PPy nanocomposite has also been designed for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, demonstrating high stability and recyclability for up to six cycles with minimal loss in activity. nih.govrsc.org ZnO-NPs have been utilized in four-component reactions as well, for example, in the synthesis of imidazole derivatives from amino acids, trichloroacetonitrile, amides, and alkyl bromides in water at room temperature. nih.gov

Copper Catalysts: Copper catalysts are highly effective in the synthesis of trisubstituted imidazoles. Copper(I) iodide (CuI) has been used to catalyze the reaction between benzoin (B196080) or benzil and various aldehydes with ammonium acetate, affording products in high yields and short reaction times. nih.govrsc.org The optimization of reaction conditions often involves screening different copper(I) sources (CuCl, CuBr, CuI) and solvents, with CuI in solvents like butanol or DMSO proving effective. nih.gov Copper-catalyzed three-component cascade annulations of α,β-unsaturated ketoximes, paraformaldehyde, and amines have also been developed, allowing for the divergent synthesis of either imidazoles or dihydroimidazoles by controlling the reaction conditions. organic-chemistry.orgacs.orgnih.gov

Below is an interactive table summarizing catalyst performance in MCRs for imidazole synthesis.

Catalyst SystemReactantsSolventConditionsYield (%)Reference
ZnO-nanorodsAldehydes, Benzil, Ammonium AcetateWaterRefluxHigh oiccpress.com
ZnO/CuI/PPyBenzil, Aldehyde, Ammonium AcetateSolvent-free100 °CExcellent nih.govrsc.org
CuI4-chlorobenzaldehyde, Benzoin, Ammonium AcetateDMSO140 °C75 nih.gov
CuIAldehydes, Benzoin/Benzil, Ammonium AcetateButanolRefluxup to 95 nih.govrsc.org
CuBr/DABCOα,β-unsaturated ketoximes, Paraformaldehyde, AminesTHF/DMSO130 °CGood organic-chemistry.org

Solvent-Free Synthesis Protocols

Solvent-free, or neat, reaction conditions represent a green chemistry approach that minimizes waste and often reduces reaction times. The synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved by heating a mixture of benzil, an aldehyde, and ammonium acetate with a ZnO/CuI/PPy nanocomposite catalyst under neat conditions. nih.gov Another solvent-free method involves the four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate heated at 130°C to produce 1,2,4-trisubstituted imidazoles in very high yields (80–96%). organic-chemistry.org Mechanochemical approaches, such as ball-milling, have also been employed for the synthesis of imidazole N-oxides, extending the scope to include N(1)-aryl-substituted derivatives. mdpi.com

Targeted Synthesis of Functionalized 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- Analogues

The functionalization of the core imidazole structure is key to tuning its chemical and biological properties.

Derivatization Strategies at Imidazole Nitrogen or Phenyl Moieties

The imidazole ring contains a free N-H group that can be readily functionalized. N-alkylation is a common strategy, and modifications of the Debus-Radziszewski synthesis, where a primary amine replaces one equivalent of ammonia, can directly yield N-substituted imidazoles. wikipedia.org Microwave-assisted, solvent-free epoxide ring-opening reactions have been used to introduce hydroxypropyl groups onto the imidazole nitrogen. nih.gov For example, reacting 2-ethyl-4-methylimidazole (B144543) with phenyl glycidyl (B131873) ether under microwave irradiation at 120°C yields the corresponding N-substituted product. nih.gov

Annulation and Cyclization Reactions to Form Imidazole-Fused Systems

Annulation and cyclization reactions provide pathways to more complex, fused heterocyclic systems containing the imidazole core. A facile route to 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines under catalyst-free conditions, which tolerates a broad range of functional groups. nih.govnih.govacs.org This method is particularly useful for synthesizing imidazoles with a free C-5 position, allowing for further functionalization. nih.gov

Mechanistic Pathways of Imidazole Formation and Functionalization

The Debus-Radziszewski reaction is generally thought to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. wikipedia.orgscribd.com In the second stage, this diimine condenses with the aldehyde, followed by cyclization and oxidation (dehydrogenation) to form the imidazole ring. wikipedia.org However, the exact mechanism is not certain and can be complex. wikipedia.org

In catalyst-mediated reactions, the catalyst plays a key role. For instance, in copper-catalyzed syntheses, the mechanism may involve the formation of an imine from the aldehyde and ammonia, which then reacts with an enolate generated from the α-hydroxy ketone (like benzoin). nih.gov The copper catalyst facilitates the final oxidative cyclization step to yield the imidazole product. nih.gov In ZnO-catalyzed reactions, the nanoparticle surface can act as a Lewis acid, activating the carbonyl groups of the reactants and facilitating the condensation steps. researchgate.net

A proposed pathway for the formation of trisubstituted imidazoles involves the initial condensation of the aldehyde with ammonia (from ammonium acetate) to form an imine intermediate. nih.gov Simultaneously, the dicarbonyl component can react with ammonia to form a diimine. The subsequent condensation of these intermediates, followed by cyclization and loss of water, leads to the final imidazole product. nih.govacs.org

Proposed Reaction Mechanisms for Condensation and Cyclization Steps

The synthesis of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- can be achieved through a multi-component condensation reaction, a classic example of which is the Debus-Radziszewski imidazole synthesis. This method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the specific synthesis of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-, the reactants would be a substituted glyoxal, 4-methylbenzaldehyde, and an ammonia source.

While the exact mechanism of the Debus-Radziszewski reaction is not definitively established, a generally accepted pathway proceeds in two main stages. wikipedia.orgwikiwand.com The initial step involves the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. scribd.com In the second stage, this diimine reacts with the aldehyde in a cyclization and subsequent oxidation to yield the imidazole ring. scribd.com

A plausible mechanistic pathway for the formation of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- via a Debus-Radziszewski-type reaction is as follows:

Formation of the Diimine Intermediate: A substituted glyoxal, such as methylglyoxal, reacts with two molecules of ammonia. The ammonia molecules act as nucleophiles, attacking the carbonyl carbons of the glyoxal, followed by dehydration to form a diimine intermediate.

Condensation with the Aldehyde: 4-Methylbenzaldehyde then condenses with the diimine intermediate. The reaction is thought to proceed through the formation of a six-membered heterocyclic intermediate which then undergoes rearrangement and elimination of water.

Cyclization and Oxidation: The resulting intermediate undergoes an intramolecular cyclization to form a dihidroimidazole ring. The final step is an oxidation reaction, which can occur in the presence of air or another oxidizing agent, to afford the aromatic imidazole ring of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-.

The reaction conditions for such multi-component reactions can be varied to optimize the yield of the desired imidazole derivative. Factors such as the choice of solvent, temperature, and catalyst can significantly influence the reaction outcome.

Reactant 1Reactant 2Reactant 3CatalystSolventTemperature (°C)Yield (%)Reference
Methylglyoxal4-MethylbenzaldehydeAmmonium Acetatep-Toluene Sulfonic AcidEthanolRefluxHigh isca.me
BenzilSubstituted AldehydesAmmonium AcetateAmberlyst A-15Microwave-Excellent researchgate.net
α-HaloketonesAmidinesPotassium Bicarbonate-Aqueous TetrahydrofuranReflux83-91 researchgate.net

Denitrogenative Transformation of Triazoles as a Synthetic Route

An alternative and powerful strategy for the synthesis of substituted imidazoles involves the denitrogenative transformation of 1,2,3-triazoles. This approach leverages the thermal or metal-catalyzed extrusion of dinitrogen from the triazole ring to generate reactive intermediates that can be trapped to form the imidazole core.

Acid-Mediated Denitrogenative Transformation:

An efficient route to 2-substituted 1H-imidazole derivatives has been developed through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This method involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate. nih.gov

The proposed mechanism for this transformation begins with the acid-catalyzed cyclization of the starting triazole. This is followed by a protonation event and subsequent elimination of dinitrogen, leading to the formation of a vinyl cation intermediate. This reactive species can then undergo further reactions, such as trapping by a nucleophile, to yield the final imidazole product.

Rhodium-Catalyzed Denitrogenative Transannulation:

Rhodium(II) complexes are effective catalysts for the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to produce imidazoles in good to excellent yields. acs.orgnih.gov This reaction is proposed to proceed through the formation of a rhodium iminocarbenoid intermediate. acs.org

The catalytic cycle is initiated by the coordination of the rhodium(II) catalyst to the N-sulfonyl-1,2,3-triazole, followed by the extrusion of dinitrogen to generate the rhodium iminocarbenoid. This highly reactive intermediate then undergoes a [3+2] cycloaddition with a nitrile molecule. The resulting five-membered ring intermediate subsequently rearranges to afford the stable imidazole product and regenerate the rhodium(II) catalyst.

The scope of this reaction is broad, tolerating a variety of substituents on both the triazole and the nitrile, making it a versatile method for the synthesis of a diverse range of substituted imidazoles.

Triazole SubstrateNitrile SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
1-(p-Toluenesulfonyl)-4-phenyl-1,2,3-triazoleBenzonitrileRhodium(II) acetate dimerChloroform140 (Microwave)51 nih.gov
N-Sulfonyl-1,2,3-triazolesVarious NitrilesRhodium(II) octanoateDichloroethane80up to 83 nih.gov
5-Amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles-AcidVarious-- nih.gov

Advanced Structural Elucidation and Crystal Engineering of 1h Imidazole, 4 Methyl 2 4 Methylphenyl Systems

Single Crystal X-ray Diffraction Analysis

To date, a single crystal X-ray diffraction study for 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- has not been reported in crystallographic databases. Such a study is indispensable for unequivocally determining the solid-state structure of the molecule.

Precise Molecular Conformation and Geometric Parameters (Bond Lengths, Angles, Dihedral Angles)

A crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and dihedral angles. This data would reveal the exact conformation of the molecule in the crystalline state, including the planarity of the imidazole (B134444) and phenyl rings and the rotational angle between them. Without this experimental data, any discussion of these parameters would be purely speculative.

Analysis of Intermolecular Interactions in Solid State (Hydrogen Bonding, C-H...π, Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. A diffraction study would allow for the identification and characterization of these interactions, such as classical N-H···N hydrogen bonds forming chains or dimers between imidazole rings. Furthermore, it would enable the analysis of weaker interactions, including C-H···π interactions between the methyl groups or aromatic C-H bonds and the π-systems of adjacent rings, as well as potential π-π stacking between the imidazole and phenyl rings. The specific distances and geometries of these interactions are critical for understanding the crystal's stability and properties.

High-Resolution Spectroscopic Characterization for Detailed Structural Features

Detailed spectroscopic studies are crucial for confirming the molecular structure and understanding its behavior in different states. While general spectral characteristics can be predicted, specific, high-resolution data for 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- is not currently available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Mode Assignments

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra would provide a vibrational fingerprint of the molecule. Key vibrational modes would include the N-H stretch of the imidazole ring, aromatic C-H stretching of both rings, C=N and C=C stretching vibrations within the rings, and various bending modes. A thorough analysis, often supported by computational calculations, would be required to assign specific absorption bands and Raman shifts to their corresponding molecular motions, confirming the presence of all functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational and Solution-State Dynamics

High-resolution ¹H and ¹³C NMR spectra are essential for confirming the connectivity of the molecule in solution. The chemical shifts of the protons and carbons in the imidazole and p-tolyl groups would provide information about the electronic environment of each nucleus. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be necessary to unambiguously assign all signals. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, helping to elucidate the preferred conformation and rotational dynamics of the molecule in solution.

Electronic Absorption (UV-Vis) Spectroscopy for Investigating Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure of molecules like 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-. This method probes the electronic transitions between different energy levels within the molecule upon absorption of electromagnetic radiation in the UV-Vis range. The resulting spectrum provides valuable information on the π-electron system and the presence of non-bonding electrons, offering insights into the molecule's conjugation and electronic environment.

The electronic transitions observed in the UV-Vis spectra of imidazole derivatives are primarily of two types: π→π* and n→π* transitions. The high-energy π→π* transitions originate from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the spectrum. The n→π* transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the imidazole ring, to a π* anti-bonding orbital. These transitions are generally of lower energy and have significantly lower molar absorptivity compared to π→π* transitions.

Detailed Research Findings

Studies on simpler imidazole systems provide foundational knowledge. For instance, 4-methyl-imidazole exhibits a characteristic absorption peak around 217 nm, which is attributed to a π→π* transition within the imidazole ring. researchgate.net More complex derivatives, such as lophine (2,4,5-triphenylimidazole) analogues, show absorption bands in the 250–360 nm range, also corresponding to π–π* transitions. arkat-usa.org

For the analogue 4-Methyl-2-phenyl-1H-imidazole, a representative UV-Vis spectrum is available from spectral databases, which is crucial for understanding the electronic properties of the target compound. The key absorption features are summarized in the table below.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol-1·cm-1)Assigned Transition
4-Methyl-2-phenyl-1H-imidazoleNot Specified~285Data not availableπ→π*

The absorption maximum observed around 285 nm for 4-Methyl-2-phenyl-1H-imidazole is characteristic of a π→π* transition involving the conjugated system extending across the phenyl and imidazole rings. nih.gov The n→π* transition is likely obscured by this much stronger absorption band.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have proven to be a reliable method for predicting and interpreting the electronic spectra of heterocyclic compounds. researchgate.net Such calculations for related benzimidazole (B57391) derivatives have shown good correlation between experimental and computed absorption maxima, aiding in the assignment of specific electronic transitions. researchgate.net For 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-, TD-DFT calculations would be expected to predict a primary absorption band corresponding to the HOMO→LUMO transition, representing a π→π* excitation. The presence of the p-tolyl group, with its electron-donating methyl substituent, would likely result in a slight red shift of this band compared to the unsubstituted 2-phenyl analogue.

The solvent environment can also influence the position of absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to solvatochromic shifts. For π→π* transitions, an increase in solvent polarity typically results in a small bathochromic shift. For n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Computational and Theoretical Investigations of 1h Imidazole, 4 Methyl 2 4 Methylphenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and spectroscopic behavior of molecules. For derivatives of imidazole (B134444), DFT calculations are commonly performed using functionals like B3LYP combined with various basis sets (e.g., 6-31G, 6-311G) to achieve a balance between accuracy and computational cost. nih.govscielo.org.mx

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This process calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the compound. nih.gov For imidazole derivatives, the optimized geometry typically reveals a near-planar structure for the imidazole ring itself, while the substituent groups may be twisted out of this plane. mdpi.comirjweb.com The energetic profile provides information about the molecule's stability.

Table 1: Representative Optimized Geometrical Parameters for Imidazole Derivatives This table presents typical values for related structures as determined by DFT calculations. Specific values for 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- may vary.

ParameterBondTypical Bond Length (Å)
Bond LengthC-N (imidazole ring)1.33 - 1.52
C-C (imidazole ring)1.49
Bond AngleC-N-C (imidazole ring)~108° - 110°
Dihedral AnglePhenyl ring - Imidazole ringVaries (e.g., ~43°)

Data sourced from studies on similar imidazole structures. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap), Charge Distribution, and Reactivity Descriptors

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comwikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, suggesting it can readily participate in charge transfer interactions. wikipedia.orgacadpubl.eu In many imidazole derivatives, the HOMO is localized over the imidazole and phenyl rings, while the LUMO may be distributed similarly, facilitating intramolecular charge transfer. acadpubl.eumalayajournal.org

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness and electronegativity, further quantify the molecule's stability and reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Imidazole Derivative Illustrative values based on DFT calculations for similar compounds.

ParameterEnergy Value (eV)
EHOMO-5.28 to -6.29
ELUMO-1.27 to -1.80
HOMO-LUMO Gap (ΔE)4.01 to 4.49

Data compiled from related imidazole derivative studies. irjweb.comacadpubl.eu

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. orientjchem.orgnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas. nih.gov

For imidazole derivatives, MEP analysis typically shows the most negative potential (red) concentrated around the nitrogen atoms of the imidazole ring due to their high electronegativity. orientjchem.org This makes them the primary sites for electrophilic interactions. Positive potentials (blue) are often located on the hydrogen atoms attached to the ring and substituent groups. orientjchem.orgnih.gov

Prediction and Analysis of Nonlinear Optical (NLO) Properties (Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key parameter for quantifying this is the first-order hyperpolarizability (β₀). DFT calculations are a reliable method for predicting the hyperpolarizability of molecules. malayajournal.orgresearchgate.net

Molecules with significant NLO properties often possess a π-conjugated system and an electron donor-acceptor framework, which facilitates intramolecular charge transfer. Imidazole derivatives have been investigated as potential NLO materials. malayajournal.org Theoretical calculations often show that their hyperpolarizability values are significantly higher than that of urea, a standard reference material for NLO studies. malayajournal.org A low HOMO-LUMO gap is often correlated with a higher hyperpolarizability value. researchgate.netsemanticscholar.org

Table 3: Calculated First-Order Hyperpolarizability (β₀) Comparison

Compoundβ₀ (x 10-30 esu)
Urea (Reference)0.3728
Representative Imidazole Derivative7.0025

Data for the representative imidazole derivative is based on a structurally similar compound, 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Topological Analysis of Electron Density

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule, providing a graphical representation of how molecules interact with their neighbors.

For imidazole-containing crystal structures, Hirshfeld analysis typically reveals that the packing is dominated by several types of weak interactions:

H···H contacts: Often make up the largest percentage of interactions due to the abundance of hydrogen atoms on the molecular periphery. derpharmachemica.comelsevierpure.com

C···H/H···C contacts: These are also significant, reflecting the interactions between the aromatic rings. nih.govelsevierpure.com

Other contacts, such as those involving nitrogen (N···H) or other heteroatoms, contribute to a lesser extent but are crucial for the stability of the supramolecular architecture. derpharmachemica.comnih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Imidazole Derivatives

Contact TypeContribution Range (%)
H···H48.7 - 61.8
C···H / H···C17.9 - 30.8
O···H / H···O4.4 - 8.2
N···H / H···N2.5 - 5.1
Cl···H / H···Cl8.8

Data compiled from various substituted imidazole and related heterocyclic structures. nih.govderpharmachemica.comelsevierpure.com

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions in molecular systems. This analysis is based on the electron density (ρ) and its derivatives. The Reduced Density Gradient (RDG), which is a function of the electron density and its first derivative, is a key component of this analysis. Plotting the RDG against the electron density allows for the identification of regions corresponding to different types of non-covalent interactions.

The analysis of the RDG isosurfaces provides a three-dimensional visualization of these interactions. The nature of the interactions is typically distinguished by color-coding the isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Strong attractive interactions , such as hydrogen bonds, are characterized by large negative values of sign(λ₂)ρ and are typically colored blue.

Weak van der Waals interactions are identified by values of sign(λ₂)ρ close to zero and are colored green.

Strong repulsive interactions , arising from steric clashes, correspond to large positive values of sign(λ₂)ρ and are colored red.

For imidazole derivatives, RDG analysis is instrumental in understanding the specific intermolecular forces that dictate the crystal packing and molecular arrangement. physchemres.org Studies on similar imidazole compounds have revealed that H···H interactions can significantly influence intermolecular contacts. physchemres.org The imidazole ring itself is capable of participating in a variety of non-covalent interactions, including those involving its NH group, the pyridine-like nitrogen atom, and its π-system. nih.gov The formation of multiple non-covalent interactions can lead to cooperative effects, where the strength of one interaction is influenced by the presence of others. nih.gov This detailed visualization helps in evaluating molecular reactivity and the stability of the crystal structure. physchemres.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecular system. niscpr.res.innih.gov It transforms the complex, delocalized molecular orbitals into localized natural bond orbitals, which correspond to the intuitive chemical concepts of core, lone pair, and bonding orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis calculates the stabilization energy (E²), which quantifies the energy lowering due to charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. A higher E² value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

For imidazole-based compounds, NBO analysis provides critical insights into their electronic structure and stability. acadpubl.euresearchgate.net The analysis typically reveals significant charge transfer from lone pairs (n) of nitrogen atoms or π orbitals of the aromatic rings to anti-bonding (σ* or π) orbitals within the molecule. These intramolecular charge transfer events are crucial for the stabilization of the system. acadpubl.eu For example, studies on related phenyl-imidazole structures have shown substantial stabilization energies arising from the delocalization of electron density from the lone pairs of nitrogen atoms to the anti-bonding π orbitals of the aromatic rings. nih.govacadpubl.eu

The table below illustrates the type of data generated from an NBO analysis for a representative imidazole derivative, showing key donor-acceptor interactions and their corresponding stabilization energies.

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E² (kcal/mol)
π(C1-C2)π(N1-C3)20.5
π(N1-C3)π(C4-C5)18.2
LP(1) N1π(C2-N2)45.8
LP(1) N2π(C1-C5)35.1
π(Phenyl Ring)π*(Imidazole Ring)15.3
Note: This table is illustrative and presents typical interactions and stabilization energies that might be observed for a molecule similar in structure to 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-. The values are generalized based on findings for related compounds. nih.govacadpubl.eu

Solvation Model Studies on Electronic and Structural Parameters

Solvation model studies are computational methods used to investigate the effect of a solvent on the properties of a molecule. Since most chemical and biological processes occur in solution, understanding solvent effects is crucial. The Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEFPCM), is a widely used approach. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

These studies can predict how electronic and structural parameters of a compound change when it is transferred from the gas phase to a solvent. Key parameters that are often investigated include:

Electronic Parameters : Changes in the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electronic absorption spectra. researchgate.net

Structural Parameters : Variations in bond lengths, bond angles, and dihedral angles.

For imidazole derivatives, the surrounding solvent can significantly influence their electronic properties. Generally, polar solvents tend to stabilize polar structures, leading to an increase in the molecular dipole moment. The HOMO and LUMO energy levels can also be altered, which in turn affects the HOMO-LUMO gap—a key indicator of chemical reactivity and kinetic stability. researchgate.net Computational studies on related benzimidazoles have shown that calculations of electronic absorption spectra and NMR chemical shifts in different solvents using the IEFPCM model are in good agreement with experimental data. researchgate.net

The following table demonstrates how key electronic parameters for an imidazole derivative might be affected by solvents of varying polarity.

ParameterGas PhaseChloroform (ε=4.81)DMSO (ε=46.8)
HOMO Energy (eV)-6.20-6.25-6.35
LUMO Energy (eV)-1.50-1.60-1.75
HOMO-LUMO Gap (eV)4.704.654.60
Dipole Moment (Debye)3.54.86.2
Note: This table is a representative example illustrating the expected trends for an imidazole derivative based on computational studies of similar compounds. The values are not specific to 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-. researchgate.net

Coordination Chemistry and Metallosupramolecular Architectures Involving Imidazole, 4 Methyl 2 4 Methylphenyl As a Ligand

Design Principles for Imidazole-Based Ligands with Tailored Coordination Properties

The design of imidazole-based ligands for specific applications in coordination chemistry is a nuanced process governed by the interplay of steric and electronic effects. The parent imidazole (B134444) ring is a five-membered aromatic heterocycle with two nitrogen atoms, making it an excellent building block for creating ligands for metal-organic frameworks (MOFs) and other coordination compounds. researchgate.netrsc.org

The coordination properties of ligands like 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- can be tailored by modifying the substituents on the imidazole core. The methyl group at the 4-position and the 4-methylphenyl group at the 2-position introduce specific steric bulk and electronic characteristics. These substitutions influence the ligand's donor strength, the stability of the resulting metal complexes, and the ultimate geometry of the supramolecular architecture. acs.orgnih.gov For instance, bulky substituents can control the number of ligands that can coordinate to a metal center and can create specific pockets or channels within a coordination polymer. nih.gov

The electronic properties of the substituents also play a crucial role. The inductive and hyperconjugative effects of the methyl groups can alter the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond. acs.org By strategically choosing substituents, it is possible to fine-tune the ligand's properties to achieve desired outcomes, such as creating complexes with specific magnetic, catalytic, or photoluminescent properties. researchgate.netfau.de

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. nih.govuomustansiriyah.edu.iq Hydrothermal or solvothermal methods are often employed, where the reaction is carried out at elevated temperatures and pressures to promote the crystallization of the desired product. figshare.com

Once synthesized, these coordination compounds are subjected to a rigorous characterization process to determine their composition, structure, and properties. bhu.ac.in Common characterization techniques include:

Elemental Analysis: To confirm the empirical formula of the complex. bhu.ac.inrsc.org

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. nih.gov

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample. rsc.org

These techniques collectively provide a comprehensive understanding of the synthesized materials. uomustansiriyah.edu.iq

For 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-, the primary coordination site is the sp²-hybridized imine nitrogen atom (N3) of the imidazole ring. This nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond with a metal ion. wikipedia.org The ligand typically acts as a monodentate donor through this nitrogen atom. rsc.org

In more complex imidazole derivatives that incorporate other functional groups, such as azo groups or Schiff base moieties, additional coordination sites may be available. For example, in some azo-imidazole derivatives, both the imidazole nitrogen and the azo group can participate in metal coordination. rdd.edu.iq Similarly, Schiff base ligands derived from imidazole can act as bidentate donors, coordinating through both the imidazole nitrogen and the azomethine nitrogen. nih.gov However, for the specific ligand 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-, monodentate coordination via the imidazole nitrogen is the expected and dominant binding mode.

The stoichiometry of metal-imidazole complexes, referring to the ratio of metal ions to ligands, is a critical factor that influences the structure and stability of the resulting coordination compound. researchgate.net The metal-to-ligand ratio can be experimentally controlled to preferentially form complexes with different coordination numbers, such as mono-, bis-, or tris-ligand complexes. researchgate.netosti.gov This manipulation of stoichiometry, in turn, significantly affects the stability of the complexes. scispace.com

The stability of a metal complex is quantified by its stability constant (or formation constant). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. acs.org The stability of complexes formed with 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- will depend on several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties imparted by the methyl and methylphenyl substituents. acs.orgnih.gov For example, the stability of complexes with a given ligand can vary significantly between different metal ions like Ni²⁺, Cu²⁺, and Zn²⁺. osti.gov

Table 1: Factors Influencing Metal-Imidazole Complex Stoichiometry and Stability

Factor Description Impact
Metal-to-Ligand Ratio The molar ratio of metal salt to ligand used in the synthesis. Determines the dominant coordination number (e.g., mono, bis, tris) of the complex formed. researchgate.net
Nature of Metal Ion The specific metal ion (e.g., Cu²⁺, Co²⁺, Zn²⁺) used. Different metal ions have varying affinities for imidazole ligands, leading to different stability hierarchies. osti.gov
Ligand Substituents Steric and electronic effects of groups on the imidazole ring. Bulky groups can limit the number of ligands that coordinate, while electronic effects modify the donor strength of the nitrogen atom. acs.org

| Solvent | The reaction medium. | The solvent can compete for coordination sites on the metal ion and influence the self-assembly process. |

Structural Diversity of Coordination Compounds

The use of imidazole-based ligands like 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- in coordination chemistry leads to a remarkable diversity of structural architectures. Depending on the coordination preferences of the metal ion, the stoichiometry, and the presence of counter-anions or secondary ligands, these compounds can form discrete molecules or extend into one-, two-, or three-dimensional polymers. figshare.comnih.gov

Discrete Complexes: These are individual, zero-dimensional molecules where one or more ligand molecules are coordinated to a central metal ion or a small cluster of metal ions. An example is a mononuclear complex where the metal center is bonded to two imidazole ligands and two other groups. rsc.org

One-Dimensional (1D) Polymeric Chains: In these structures, metal-ligand units are linked together to form infinite chains. These chains can be linear, zigzag, or helical. rsc.orgmdpi.com For instance, copper(II) has been shown to form undulating 1D chains with imidazole-based ligands. rsc.org

Two-Dimensional (2D) Layers: The 1D chains can be further interconnected to form 2D sheets or layers. These layers often exhibit well-defined topologies, such as the common (4, 4) sql (square lattice) topology. nih.govmdpi.com

Three-Dimensional (3D) Frameworks: The interconnection of 2D layers or the direct assembly of metal ions and ligands in three dimensions can lead to the formation of 3D coordination polymers, often referred to as metal-organic frameworks (MOFs). rsc.orgnih.gov These structures can possess complex topologies and often feature porous architectures with open channels. figshare.com

The structural outcome is a result of the intricate balance of forces including coordinate bonds, hydrogen bonding, and π-π stacking interactions. researchgate.net

Investigation of Magnetic Properties and Thermal Behavior of Coordination Compounds

Coordination compounds derived from imidazole ligands are often investigated for their interesting magnetic and thermal properties.

Magnetic Properties: The magnetic behavior of these materials arises from the presence of unpaired electrons in the d-orbitals of the transition metal ions, such as Co(II) or Cu(II). rsc.org The magnetic interactions between adjacent metal centers, mediated by the bridging ligands, can lead to phenomena like ferromagnetism (alignment of spins) or antiferromagnetism (anti-parallel alignment of spins). rsc.org Studies on coordination polymers with imidazole-based linkers have revealed both weak ferromagnetic and antiferromagnetic properties, depending on the specific metal ion and the geometry of the bridging pathways. rsc.orgrsc.org

General Catalytic Applications of Imidazole-Derived Metal Complexes (e.g., N-Heterocyclic Carbene Precursors)

While imidazole ligands themselves are important, their derivatives, particularly imidazolium (B1220033) salts, serve as crucial precursors to N-heterocyclic carbenes (NHCs). beilstein-journals.orgrsc.org NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and homogeneous catalysis. orientjchem.org

An imidazolium salt can be synthesized from the corresponding imidazole. Deprotonation of the imidazolium salt at the C2 position, typically with a strong base, yields the free NHC. rsc.org These NHCs are excellent σ-donors and form very strong bonds with metal centers. orientjchem.org The resulting metal-NHC complexes are often highly stable and exhibit exceptional catalytic activity in a wide range of chemical transformations, including C-C coupling reactions and olefin metathesis. orientjchem.org

The substituents on the nitrogen atoms of the imidazole ring (which would correspond to the N1 and N3 positions) play a critical role in tuning the steric and electronic properties of the NHC ligand. This allows for the fine-tuning of the catalyst's activity and selectivity. orientjchem.org Therefore, metal complexes derived from NHCs based on the 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- scaffold could potentially be explored for various catalytic applications.

Table 2: Compound Names Mentioned in the Article

Compound Name
1H-Imidazole, 4-methyl-2-(4-methylphenyl)-
Cobalt
Copper
Zinc

Exploration of Structure Property Relationships Beyond Biological Activity

Correlating Molecular Structure with Optical Properties

The optical properties of imidazole (B134444) derivatives, such as 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-, are intrinsically linked to their molecular structure. The core imidazole ring, being an aromatic heterocycle, exhibits characteristic electronic transitions. While specific experimental data for 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- is not extensively documented in readily available literature, the optical behavior can be inferred from studies on closely related compounds.

For instance, imidazole itself has a characteristic absorption peak in the ultraviolet region, which is attributed to π → π* electronic transitions within the aromatic ring. The presence of substituents significantly influences these properties. In a study on imidazole compounds in aqueous secondary organic aerosols, it was noted that 4-methyl-imidazole displays a characteristic absorption peak at 217 nm, which is red-shifted compared to the parent imidazole. This shift is due to the electronic effect of the methyl group. mdpi.com

Furthermore, the introduction of a phenyl group at the 2-position, as in 4-methyl-2-phenyl-1H-imidazole, is expected to cause a further bathochromic (red) shift in the absorption spectrum due to the extended π-conjugation between the imidazole and phenyl rings. The additional methyl group on the phenyl ring in 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- would likely have a minor additional influence on the absorption and emission characteristics. The emission properties of such compounds are often sensitive to the solvent polarity, with fluorescence spectra showing shifts based on the nature of the solvent. arkat-usa.org

Table 1: Expected Optical Properties of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- based on Analogous Compounds

Property Expected Characteristic Rationale
UV-Vis Absorption (λmax) Red-shifted compared to imidazole and 4-methyl-imidazole Extended π-conjugation from the 2-(4-methylphenyl) substituent.

| Fluorescence Emission | Dependent on solvent polarity | Changes in the dipole moment between the ground and excited states. |

Influence of Substituents on Electronic and Photophysical Behavior

Substituents on the imidazole and phenyl rings play a crucial role in modulating the electronic and photophysical behavior of these molecules. The nature and position of these substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.

A study on N-thienylcarbazoles demonstrated that the position of substitution significantly impacts the photophysical properties. semanticscholar.org Similarly, for imidazole derivatives, the electronic properties of the ground and excited states are perturbed by substituents. For example, the introduction of an N-methyl group on an imidazole-based fluorescent molecule was found to cause a more twisted molecular structure, leading to aggregation-induced emission (AIE) properties. arkat-usa.org This highlights how a seemingly simple modification can have a profound effect on the material's photophysical response.

The electronic nature of the substituents is also a key factor. Electron-donating groups (like methyl) and electron-withdrawing groups can be strategically placed to tune the intramolecular charge transfer (ICT) characteristics of the molecule. This tuning is fundamental for designing molecules with specific optical and electronic properties for various applications. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand and predict the effect of different substituents on the electronic structure and photophysical behavior of imidazole derivatives. rsc.org

Development of Imidazole Derivatives as Functional Materials

The tunable electronic and photophysical properties of imidazole derivatives make them attractive candidates for the development of functional materials. Their applications in fields such as liquid crystals and non-linear optical (NLO) materials are of particular interest.

Imidazole derivatives have been investigated for their potential as liquid crystals. The rigid imidazole core can act as a mesogenic unit, and by attaching appropriate flexible side chains, liquid crystalline phases can be induced. These materials have potential applications in display technologies and optical switching. mdpi.com

Furthermore, imidazole-based compounds are excellent building blocks for NLO materials. Their inherent asymmetry and the possibility of creating donor-π-acceptor (D-π-A) structures allow for significant second-order NLO responses. The design of novel pyrimidine-based imidazole derivatives has shown that their linear and non-linear optical properties can be systematically tuned. rsc.org The development of such materials is crucial for applications in optical communications, data storage, and frequency conversion.

Table 2: Applications of Imidazole Derivatives as Functional Materials

Functional Material Key Structural Features Potential Applications
Liquid Crystals Rigid imidazole core with flexible side chains Displays, optical switches

| Non-Linear Optical (NLO) Materials | Donor-π-acceptor (D-π-A) architecture | Optical communications, data storage |

Understanding Intramolecular and Intermolecular Forces Governing Material Performance

The performance of materials based on 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- and related compounds is governed by a complex interplay of intramolecular and intermolecular forces. These forces dictate the molecular packing in the solid state, which in turn influences the material's bulk properties.

Intramolecular forces , such as steric hindrance between the methyl group at the 4-position and the tolyl group at the 2-position, can influence the planarity of the molecule. This deviation from planarity can affect the extent of π-conjugation and, consequently, the optical and electronic properties.

Intermolecular forces are critical in determining the crystal structure and, therefore, the material's performance. Hydrogen bonding is a dominant force in the solid state of N-unsubstituted imidazoles. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. This leads to the formation of supramolecular structures, such as chains or sheets. arkat-usa.orgnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic imidazole and phenyl rings of adjacent molecules are also significant. These interactions contribute to the stability of the crystal lattice and can influence the electronic coupling between molecules, which is important for applications in organic electronics. The presence of both hydrogen bonding and π-π stacking leads to a robust and well-ordered solid-state structure. The interplay of these non-covalent interactions is a key aspect of crystal engineering with imidazole derivatives.

Future Research Directions and Emerging Academic Applications

Advancements in Green Synthesis and Sustainable Production of Imidazole (B134444) Derivatives

Traditional synthesis routes for imidazole derivatives often involve harsh reaction conditions, hazardous solvents, and extended reaction times, which are misaligned with modern principles of green chemistry. asianpubs.org Future research will pivot towards developing more sustainable and efficient protocols for the production of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-.

Key advancements are anticipated in the following areas:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.netnih.gov The application of microwave irradiation to the multi-component synthesis of substituted imidazoles has already shown promise, offering high yields in minutes rather than hours. fgcu.edu

Novel Catalytic Systems: The development of eco-friendly catalysts is a cornerstone of green chemistry. Research into using reusable solid acid catalysts, nanoparticles, or even bio-catalysts like lemon juice for imidazole synthesis is gaining traction. benthamscience.com For example, imidazole has been used as a green solvent for pretreating lignocellulosic biomass, highlighting its environmental credentials which can be extended to its own synthesis. mdpi.com

Solvent-Free and One-Pot Reactions: Conducting reactions without a solvent or in a one-pot manner minimizes waste and simplifies purification processes. asianpubs.org These "multicomponent reactions" (MCRs) are highly atom-economical and are being explored for generating molecular complexity and diversity in imidazole synthesis. fgcu.edu

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Imidazole Derivatives.
ParameterConventional Synthesis (e.g., Reflux in Acetic Acid)Emerging Green Synthesis Approaches
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation, Sonication researchgate.netnih.gov
Solvents Often uses hazardous organic solvents (e.g., acetic acid)Solvent-free conditions, ionic liquids, water, or bio-solvents asianpubs.orgfgcu.edu
Catalysts Homogeneous acids or basesReusable solid catalysts, nanoparticles, bio-catalysts benthamscience.com
Reaction Time Hours to daysMinutes to a few hours fgcu.edu
Efficiency Moderate yields, often requires multi-step purificationHigh yields, simplified work-up, high atom economy nih.gov

Novel Ligand Architectures for Advanced Catalysis and Materials Science

The imidazole nucleus, with its two nitrogen donor atoms, is a fundamental building block in coordination chemistry. researchgate.netrsc.org 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- is an excellent candidate for designing novel ligand architectures for applications in catalysis and materials science. The substituents at the C2 and C4 positions can be further functionalized to tune the ligand's steric and electronic properties.

Future research is expected to focus on:

Metal-Organic Frameworks (MOFs): Imidazole derivatives are widely used as organic linkers to construct MOFs. researchgate.netrsc.org By incorporating functional groups (e.g., carboxylates, amines) onto the phenyl ring of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-, new linkers can be designed to create MOFs with tailored pore sizes and functionalities for gas storage, separation, and catalysis.

Coordination Polymers: The ability of the imidazole ring to bridge metal centers can be exploited to synthesize coordination polymers with interesting magnetic, optical, or electronic properties. fau.de The specific stereochemistry of the tolyl and methyl groups can direct the self-assembly of these supramolecular structures.

Homogeneous Catalysis: As a ligand, 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- can coordinate to transition metals to form catalysts for a variety of organic transformations. Its N-heterocyclic carbene (NHC) derivatives, in particular, could serve as robust ligands in catalysis.

Table 2: Potential Ligand Modifications and Applications.
Modification of the Core ScaffoldResulting Ligand TypePotential Application Area
Addition of carboxylate groups to the phenyl ringPolytopic Carboxylate LinkerConstruction of porous Metal-Organic Frameworks (MOFs) researchgate.net
Functionalization with additional donor atoms (e.g., pyridine, pyrazole)Chelating or Bridging LigandSensors, Catalysis, Spin-Crossover Materials fau.de
Alkylation at N1 and N3 positionsN-Heterocyclic Carbene (NHC) PrecursorRobust catalysts for cross-coupling reactions nih.gov
Introduction of chiral centersChiral LigandAsymmetric catalysis

Integration of Computational and Experimental Methods for Predictive Design

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-, this integrated approach can accelerate the discovery of new derivatives with desired properties, minimizing trial-and-error experimentation.

Key areas for integration include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can establish mathematical relationships between the molecular structure of imidazole derivatives and their biological activity or physical properties. researchgate.netnih.govnih.gov These models can predict the properties of newly designed analogs of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- before their synthesis.

Molecular Docking: For applications in medicinal chemistry, molecular docking can simulate the interaction of imidazole derivatives with biological targets like enzymes or receptors, helping to rationalize their activity and guide the design of more potent compounds. tubitak.gov.trrjptonline.org

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding reaction mechanisms and predicting the outcomes of synthetic modifications.

Table 3: Computational Methods for Predictive Design of Imidazole Derivatives.
Computational MethodApplication AreaPredicted Properties
QSAR/QSPR Drug design, Materials scienceBiological activity (e.g., pIC50), melting point, solubility, toxicity researchgate.netnih.govresearchgate.net
Molecular Docking Medicinal chemistryBinding affinity, interaction modes with biological targets rjptonline.orgnih.gov
Density Functional Theory (DFT) Reaction mechanism, Materials designElectronic structure, orbital energies (HOMO/LUMO), vibrational frequencies, reaction pathways acs.org
Molecular Dynamics (MD) Biomolecular simulation, Materials scienceConformational stability, solvent effects, binding free energies acs.org

Exploration of New Physical Phenomena Driven by Imidazole Scaffolds

The unique electronic and structural characteristics of the imidazole ring make it a compelling scaffold for exploring novel physical phenomena at the molecular level. The aromatic and electron-rich nature of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- provides a platform for investigating phenomena related to charge transport and photophysics.

Future research directions include:

Photophysical Properties: Many multi-aryl substituted imidazoles exhibit interesting fluorescent properties, including aggregation-induced emission (AIE), where the molecule becomes more emissive in an aggregated state. rsc.orgresearchgate.net Investigating the photoluminescence of 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- and its derivatives could lead to new fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Molecular Electronics: Imidazole-based molecules have been used to form single-molecule junctions to study electron transport. researchgate.netrsc.org The ability of the imidazole ring to bind to gold electrodes and participate in π-π stacking makes it a candidate for components in molecular wires and switches. researchgate.net The specific substitutions on 1H-Imidazole, 4-methyl-2-(4-methylphenyl)- could be used to modulate the conductance of such junctions.

Supramolecular Chemistry: The planar, aromatic structure of the molecule facilitates non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov These interactions can be harnessed to direct the self-assembly of molecules into well-defined nanostructures, such as gels, liquid crystals, or vesicles, with emergent functions.

Table 4: Exploration of Physical Phenomena with Imidazole Scaffolds.
Physical PhenomenonKey Molecular FeaturePotential ApplicationInvestigative Techniques
Fluorescence / AIE Extended π-conjugation, restricted intramolecular rotation in aggregate stateBio-imaging probes, OLEDs, chemical sensors rsc.orgnih.govUV-Vis and Fluorescence Spectroscopy, Quantum Yield Measurements
Electron Transport Aromatic core, defined anchor groups (N-atoms) for electrode bindingMolecular wires, switches, and transistors researchgate.netrsc.orgScanning Tunneling Microscopy-Break Junction (STM-BJ), Conductive AFM
Supramolecular Assembly Hydrogen bonding capability (N-H), π-π stacking interactionsSmart materials, drug delivery systems, molecular gels nih.govX-ray Diffraction, Scanning Electron Microscopy (SEM), NMR Spectroscopy
Photoacidicity Proton transfer in the excited statepH-sensitive fluorescent probes nih.govTime-resolved fluorescence spectroscopy, pKa analysis nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-2-(4-methylphenyl)-1H-imidazole with high purity and yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted aldehydes and ammonium acetate under reflux conditions. For example, substituted imidazoles are often prepared via the Debus-Radziszewski reaction, where ketones or aldehydes react with ammonia and glyoxal derivatives. Optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde to ammonium acetate) and using catalysts like iodine (1–2 mol%) to enhance yields (up to 85%) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 4-methyl-2-(4-methylphenyl)-1H-imidazole?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 213.1364 for C₁₂H₁₄N₂). X-ray crystallography, as demonstrated for structurally analogous imidazoles, provides definitive bond-length and angle data .

Q. What safety protocols should be followed when handling 4-methyl-2-(4-methylphenyl)-1H-imidazole in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine powders. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place away from oxidizing agents. Safety data for structurally similar imidazoles indicate low acute toxicity but potential irritancy to mucous membranes .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and electronic properties of 4-methyl-2-(4-methylphenyl)-1H-imidazole?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., cytochrome P450 enzymes). Solvation models (e.g., COSMO-RS) predict solubility in polar solvents, critical for formulation studies .

Q. What strategies resolve contradictions in reported biological activities of 4-methyl-2-(4-methylphenyl)-1H-imidazole derivatives across different studies?

  • Methodological Answer : Conduct systematic meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in antifungal activity may arise from differences in MIC (Minimum Inhibitory Concentration) protocols. Standardize testing against reference strains (e.g., Candida albicans ATCC 90028) and include positive controls (e.g., fluconazole) .

Q. How do substituent variations at the imidazole ring influence the compound's physicochemical properties and bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂ at position 4) enhance antimicrobial activity but reduce solubility. Methyl groups (as in 4-methyl) improve lipophilicity (logP ~2.8), favoring blood-brain barrier penetration. Comparative studies with analogs (e.g., 4-chloro vs. 4-methylphenyl derivatives) show that steric bulk at position 2 decreases binding to flat enzymatic pockets .

Data Contradiction Analysis

Q. Why do computational predictions and experimental results sometimes diverge for imidazole derivatives like 4-methyl-2-(4-methylphenyl)-1H-imidazole?

  • Methodological Answer : Discrepancies often stem from approximations in computational models (e.g., neglecting solvent effects or entropy). For example, DFT may overestimate binding energies by 10–15% compared to isothermal titration calorimetry (ITC). Validate predictions with experimental assays under controlled conditions (e.g., fixed pH and ionic strength). Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods for more accurate enzyme-substrate interaction modeling .

Tables for Key Properties

Property Value/Method Reference
Molecular Weight200.25 g/mol
logP (Predicted)2.8 (ChemAxon)
Melting Point145–148°C (DSC)
Solubility in DMSO25 mg/mL (experimental)
HOMO-LUMO Gap4.2 eV (DFT/B3LYP)

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